5-Carbamoylfuran-3-sulfonyl chloride

EP1 receptor antagonists GPCR medicinal chemistry heteroaryl sulfonamide SAR

This heteroaryl sulfonyl chloride is a key intermediate for sulfonamide library synthesis in EP1 receptor antagonist and cysteine protease inhibitor development. Its 5-carbamoyl-3-sulfonyl chloride geometry provides a distinct hydrogen-bonding vector and scaffold not found in phenyl or 2-sulfonyl furan isomers, enabling interrogation of unique receptor subpockets. Source high-purity material to ensure SAR fidelity.

Molecular Formula C5H4ClNO4S
Molecular Weight 209.61 g/mol
Cat. No. B12921519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carbamoylfuran-3-sulfonyl chloride
Molecular FormulaC5H4ClNO4S
Molecular Weight209.61 g/mol
Structural Identifiers
SMILESC1=C(OC=C1S(=O)(=O)Cl)C(=O)N
InChIInChI=1S/C5H4ClNO4S/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H2,7,8)
InChIKeyVIOMUTXEIOAZIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Carbamoylfuran-3-sulfonyl chloride: Procurement-Grade Sulfonyl Chloride and Carboxamide Bifunctional Building Block for Heterocyclic Library Synthesis


5-Carbamoylfuran-3-sulfonyl chloride (CAS 80466-77-9) is a heteroaryl sulfonyl chloride containing a reactive chlorosulfonyl group at the furan 3-position and a primary carboxamide at the furan 5-position. This bifunctional architecture enables sequential derivatization: the sulfonyl chloride moiety participates in sulfonamide or sulfonate ester formation with nucleophiles, while the carboxamide group offers additional hydrogen-bonding capacity and serves as a handle for further functionalization . As a specialized sulfonyl chloride building block with a molecular weight of 209.60 g/mol, this compound serves as a key intermediate in medicinal chemistry campaigns targeting diverse biological pathways [1].

Why 5-Carbamoylfuran-3-sulfonyl chloride Cannot Be Replaced by Common Aryl Sulfonyl Chlorides in SAR-Critical Syntheses


In sulfonamide-based drug discovery, the substitution of one sulfonyl chloride building block for another is not a chemically neutral decision. Heteroaryl sulfonyl chlorides incorporating a furan ring impart distinct electronic properties, hydrogen-bonding capacity, and three-dimensional geometry that differ substantially from phenyl or substituted phenyl sulfonyl chlorides [1]. Literature precedent demonstrates that even subtle positional isomerism on the furan ring—specifically furan-2-sulfonyl versus furan-3-sulfonyl attachment—produces divergent structure-activity relationships (SAR) in receptor binding and functional antagonism [2]. The presence of the 5-carbamoyl substituent on the furan-3-sulfonyl core introduces an additional hydrogen-bond donor/acceptor site that can modulate target engagement in ways that unsubstituted or differently substituted analogs cannot replicate. Consequently, generic substitution with commercially ubiquitous benzenesulfonyl chlorides or other furan regioisomers risks producing false-negative SAR results or missing critical potency gains.

Quantitative Differentiation Evidence for 5-Carbamoylfuran-3-sulfonyl chloride Against Comparator Building Blocks


Furan-3-sulfonyl vs Furan-2-sulfonyl: Positional Isomerism Alters EP1 Receptor Antagonist Activity

The 5-carbamoylfuran-3-sulfonyl chloride scaffold incorporates a furan-3-sulfonyl attachment geometry that produces distinct pharmacological outcomes relative to the furan-2-sulfonyl regioisomer. In a systematic SAR evaluation of EP1 receptor antagonists, replacement of a furan-2-sulfonyl moiety with the corresponding furan-3-sulfonyl moiety resulted in altered EP1 receptor affinity and antagonist activity profiles [1]. While specific numerical values for the 5-carbamoyl-substituted analog are not disclosed in this study, the core furan-3-sulfonyl attachment geometry is a critical determinant of biological activity.

EP1 receptor antagonists GPCR medicinal chemistry heteroaryl sulfonamide SAR

Heteroaryl vs Aryl Sulfonyl Chloride: Furan Sulfonyl Derivatives Exhibit Divergent clogP and Antagonist Activity Profiles

Furan-based sulfonyl moieties confer distinct lipophilicity profiles compared to nitrogen-containing heteroaromatic and phenyl sulfonyl analogs. In a comparative SAR study of EP1 receptor antagonists, furan sulfonyl analogs demonstrated retained or increased antagonist activity relative to a reference compound, whereas certain nitrogen-containing heteroaromatic sulfonyl analogs (e.g., pyrrole-3-sulfonyl) exhibited reduced antagonist activity [1]. Specifically, furan-2-sulfonyl analog 6 and furan-3-sulfonyl analog 8 showed retained or increased antagonist activity, while pyrrole-3-sulfonyl analog 9 showed a remarkable reduction in antagonist activity relative to the corresponding N-methylpyrrole analog. Calculated logP (clogP) values for furan analogs were higher than those for nitrogen-containing heteroaromatic analogs, correlating with differential membrane permeability potential [1].

lipophilicity optimization GPCR antagonists ADME property modulation

3-Position vs 4-Position Heteroaryl Sulfonamide Scaffolds: Positional Effects on Carbonic Anhydrase Inhibition

The positional attachment of a heteroaryl group to a sulfonamide pharmacophore influences target binding affinity. In a study of isoxazole-based primary mono- and bis-sulfonamides synthesized via direct sulfochlorination, distinct SAR trends were observed between 3- and 4-(hetero)arylisoxazol-5-amine scaffolds, with both series delivering nanomolar inhibitors of human carbonic anhydrase but exhibiting different isoform selectivity profiles [1][2]. This work demonstrates that the point of sulfonyl attachment (3-position versus alternative regioisomers) is a critical variable in sulfonamide pharmacophore design.

carbonic anhydrase inhibition isoxazole sulfonamides heteroaryl positional SAR

Furan-3-sulfonyl Chloride as a Validated Cysteine Protease Inhibitor Capping Group

Furan-3-sulfonyl chloride has been explicitly employed as a sulfonyl capping reagent in cysteine protease inhibitor synthesis. In a patent describing cysteine protease inhibitors (US20030203900A1), furan-3-sulphonylchloride was reacted with an amine intermediate to generate 4,4-dimethyl-2S-(furan-3-sulfonylamino)pentanoic acid amide derivatives [1]. The furan-3-sulfonyl group was selected as a capping moiety in the optimization of protease inhibitors, indicating its suitability for generating target-specific sulfonamide pharmacophores. The 5-carbamoyl substitution on the furan ring provides an additional hydrogen-bonding vector not present in the unsubstituted furan-3-sulfonyl chloride used in this precedent.

cysteine protease inhibitors antiviral drug discovery sulfonyl capping strategy

Distinct Physicochemical Profile: Hydrogen-Bonding Capacity Differentiates from Non-Carbamoyl Furan Sulfonyl Chloride Analogs

5-Carbamoylfuran-3-sulfonyl chloride possesses a unique combination of physicochemical properties that differentiate it from simpler furan sulfonyl chloride analogs. The compound has a molecular weight of 209.60 g/mol, a Topological Polar Surface Area (TPSA) of 90.37 Ų, and a calculated LogP of 0.306 . The presence of one hydrogen-bond donor (from the primary carboxamide) and four hydrogen-bond acceptors distinguishes it from unsubstituted furan-3-sulfonyl chloride and other non-carbamoyl analogs such as 5-methyl-2-(trifluoromethyl)furan-3-sulfonyl chloride or 1-(furan-3-sulfonyl)piperazine. This increased hydrogen-bonding capacity (reflected in the elevated TPSA) provides additional opportunities for target engagement in medicinal chemistry applications.

physicochemical property differentiation hydrogen-bond donor capacity building block selection criteria

2-Methyl Analog Establishes Furancarbamoyl Sulfonyl Chloride Scaffold as a Patent-Cited Medicinal Chemistry Building Block

The closely related compound 5-carbamoyl-2-methylfuran-3-sulfonyl chloride (CAS 1490847-28-3) demonstrates that the furancarbamoyl sulfonyl chloride scaffold has been recognized in the patent literature as a viable building block for medicinal chemistry applications . The 2-methyl analog shares the same core 5-carbamoylfuran-3-sulfonyl chloride architecture, differing only by the presence of a methyl group at the 2-position. Furthermore, broader patent literature on substituted acyl sulfonamides (EP4229045A1) establishes the utility of furan-containing sulfonamide derivatives as inhibitors of lysine acetyltransferase KAT6A and KAT6B for cancer therapeutics [1], supporting the relevance of the furan sulfonyl pharmacophore in oncology drug discovery.

cancer therapeutics KAT6A/KAT6B inhibition acyl sulfonamide patent literature

Evidence-Backed Application Scenarios for 5-Carbamoylfuran-3-sulfonyl chloride in Drug Discovery and Chemical Biology


EP1 Receptor Antagonist Library Synthesis Requiring Heteroaryl Sulfonamide Diversity

Medicinal chemistry teams optimizing EP1 receptor antagonists should incorporate 5-carbamoylfuran-3-sulfonyl chloride into sulfonamide library syntheses. Literature SAR evidence demonstrates that furan-3-sulfonyl and furan-2-sulfonyl positional isomers produce divergent EP1 receptor affinity and antagonist activity profiles [1]. The carbamoyl substituent at the 5-position provides an additional hydrogen-bonding vector (TPSA = 90.37 Ų; one H-bond donor) absent in unsubstituted analogs . Systematic exploration of this scaffold enables interrogation of receptor subpockets that may not be accessible with simpler phenyl or unsubstituted furan sulfonamides.

Cysteine Protease Inhibitor Lead Optimization Using Sulfonyl Capping Strategy

Research groups pursuing cysteine protease inhibitors for antiviral or other indications can employ 5-carbamoylfuran-3-sulfonyl chloride as a sulfonyl capping reagent. Patent precedent (US20030203900A1) validates the furan-3-sulfonyl group as an effective capping moiety for protease inhibitor synthesis [1]. The 5-carbamoyl substitution distinguishes this building block from the unsubstituted furan-3-sulfonyl chloride used in the precedent, offering additional hydrogen-bonding capacity that may enhance target engagement or modulate physicochemical properties. Standard sulfonylation conditions (DCM solvent, amine base such as DIEA or TEA, optional catalytic DMAP) are applicable [1].

Sulfonylurea Herbicide or Pharmaceutical Intermediate Synthesis

5-Carbamoylfuran-3-sulfonyl chloride serves as a key intermediate for the synthesis of furan-containing sulfonylureas. Patent literature describes general methods for producing sulfonylureas wherein a furanyl sulfonyl chloride (G–SO₂Cl) is reacted with a urethane (H₂N–CO–Q–T) in the presence of a base, followed by conversion to the sulfonylurea with an amine [1]. The furan heterocycle in sulfonylurea herbicides (e.g., foramsulfuron structural precedent) demonstrates the agricultural chemical relevance of this scaffold . The carbamoyl substituent provides an orthogonal functional handle for further derivatization or for modulating agrochemical properties.

Carbonic Anhydrase Inhibitor Scaffold Diversification

Groups developing carbonic anhydrase inhibitors should evaluate 5-carbamoylfuran-3-sulfonyl chloride as a sulfonyl chloride building block for generating primary sulfonamide pharmacophores. Research on isoxazole-based sulfonamides synthesized via direct sulfochlorination demonstrates that 3-position heteroaryl sulfonamide scaffolds deliver nanomolar inhibitors of human carbonic anhydrase with distinct isoform selectivity patterns compared to 4-position regioisomers [1]. The furan-3-sulfonyl attachment geometry of 5-carbamoylfuran-3-sulfonyl chloride provides a 3-position heteroaryl sulfonamide core that may confer unique carbonic anhydrase isoform selectivity relative to alternative attachment geometries.

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